molecular formula C13H17Cl2NO3 B6084075 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride

2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride

Cat. No. B6084075
M. Wt: 306.18 g/mol
InChI Key: ONXMWRXRCDKOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.22 g/mol. This compound is also known as MXC or morpholinylethylchlorobenzoate hydrochloride.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride involves its interaction with GABA receptors. It is a competitive antagonist of GABA receptors and inhibits the binding of GABA to these receptors. This leads to a decrease in the inhibitory activity of GABA and an increase in the excitatory activity of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride depend on the specific system being studied. In general, it has been shown to have an effect on the central nervous system, including sedation, hypnosis, and anticonvulsant activity. It has also been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride in lab experiments is its high potency and specificity for GABA receptors. This allows for precise control over the system being studied. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride. One direction is the study of its effects on other systems besides the central nervous system, such as the immune system or the endocrine system. Another direction is the development of new compounds that are more potent and specific for GABA receptors. Additionally, the use of 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride in combination with other drugs or therapies could lead to new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride involves the reaction between 3-chlorobenzoic acid and 2-(4-morpholinyl)ethanol in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid or dichloromethane. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been used as a ligand for the study of GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain. It has also been used in the study of the effects of drugs on the central nervous system.

properties

IUPAC Name

2-morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15;/h1-3,10H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMWRXRCDKOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride

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